
Dicloxacillin
概要
説明
ジクロキサシリンナトリウムは、ペニシリン系に属する狭域スペクトルのβラクタム系抗生物質です。他のペニシリンに対して耐性を持つペニシリナーゼ産生ブドウ球菌によって引き起こされる感染症の治療に主に使用されます 。 ジクロキサシリンナトリウムは、ペニシリナーゼやセファロスポリナーゼを含むさまざまなβラクタマーゼによる加水分解に対して安定性があることで知られています .
準備方法
合成経路と反応条件: ジクロキサシリンナトリウムの合成には、βラクタム環の形成やイソキサゾリル基の付加など、複数の段階が含まれます。重要なステップには以下が含まれます。
βラクタム環の形成: 6-アミノペニシラン酸をさまざまな試薬と反応させてβラクタム環を形成します。
イソキサゾリル基の付加: イソキサゾリル基は、塩素化とそれに続く置換反応を含む一連の反応によって導入されます.
工業生産方法: ジクロキサシリンナトリウムの工業生産では、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が行われます。このプロセスには以下が含まれます。
結晶化: ジクロキサシリンナトリウムを純粋な形で得るために、結晶化技術が用いられます。
化学反応の分析
反応の種類: ジクロキサシリンナトリウムは、以下を含むいくつかの種類の化学反応を受けます。
酸化: ジクロキサシリンナトリウムは特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応はジクロキサシリンナトリウムの構造を修飾し、異なる誘導体をもたらすために使用できます。
一般的な試薬と条件:
酸化剤: 過酸化水素などの酸化剤が酸化反応で使用されます。
還元剤: 水素化ホウ素ナトリウムなどの還元剤が還元反応に使用されます。
置換試薬: さまざまなハロゲン化剤や求核剤が置換反応に使用されます.
主な生成物: これらの反応から生成される主な生成物には、異なる薬理学的特性を持つ可能性のあるジクロキサシリンナトリウムのさまざまな誘導体があります .
4. 科学研究への応用
ジクロキサシリンナトリウムは、以下を含む幅広い科学研究への応用を持っています。
化学: βラクタム系抗生物質とそのβラクタマーゼとの相互作用に関する研究におけるモデル化合物として使用されます。
生物学: ジクロキサシリンナトリウムは、細菌耐性機構とβラクタム系抗生物質の有効性を調べる微生物学的調査で使用されます。
医学: 細菌感染症の治療における薬物動態、薬力学、治療効果を研究するために、臨床研究で広く使用されています。
科学的研究の応用
Dicloxacillin is a narrow-spectrum β-lactam antibiotic in the penicillin class, effective against susceptible Gram-positive bacteria . It is particularly useful against beta-lactamase-producing organisms like Staphylococcus aureus, which are typically resistant to most penicillins .
Medical Applications
This compound is prescribed for treating mild to moderate staphylococcal infections . It is recommended when infections are either suspected or confirmed to be caused by beta-lactamase-producing bacteria, helping to reduce the development of resistance .
Specific approved indications include :
- Staphylococcal skin infections and cellulitis , including impetigo, otitis externa, folliculitis, boils, carbuncles, and mastitis.
- As an adjunct treatment for pneumonia .
- Treatment of osteomyelitis , septic arthritis, throat infections, and streptococcus-related infections.
- Treatment of septicemia .
- Empirical treatment for endocarditis .
- Surgical prophylaxis .
This compound's pharmacokinetics, antibacterial activity, and indications are similar to those of flucloxacillin, with the two being considered interchangeable . this compound is thought to have a lower incidence of severe hepatic adverse effects compared to flucloxacillin, but a higher incidence of renal adverse effects .
Dosage and Administration
This compound is commercially available as this compound sodium in capsules and as a powder for reconstitution . The typical storage condition is at room temperature, between 68 F to 77 F (20 C to 25 C) . It can be exposed to temperatures between 59 F to 86 F (15 C to 30 C) for shorter periods of time, such as when transporting it . It should be stored in a cool, dry place, in a tightly closed container that is out of the reach of children and pets and protected from light .
- Bronchitis: 250 to 500 mg orally every 6 hours for 10 days.
- Pharyngitis: 250 mg orally every 6 hours for 10 days.
- Pneumonia: 500 mg orally every 6 hours for up to 21 days.
- Skin or Soft Tissue Infection: 500 mg orally every 6 hours for 7 days, or for 3 days after acute inflammation resolves.
- Upper Respiratory Tract Infection: 250 mg orally every 6 hours for 7 to 21 days.
- Skin or Soft Tissue Infection:
- <40 kg: 3.125 to 6.25 mg/kg orally every 6 hours.
- >40 kg: 125 to 250 mg orally every 6 hours.
- Upper Respiratory Tract Infection:
- <40 kg: 3.125 to 6.25 mg/kg orally every 6 hours.
- >40 kg: 125 to 250 mg orally every 6 hours.
- Osteomyelitis: Following initial intravenous therapy:
- ≥ 1 year:
- <40 kg: 12.5 to 25 mg/kg orally every 6 hours, not to exceed 2000 mg/24 hours.
- >40 kg: 250 mg orally every 6 hours, not to exceed 2000 mg/24 hours.
- ≥ 1 year:
- Pneumonia:
- <40 kg: 6.25 mg/kg orally every 6 hours.
- >40 kg: 250 mg orally every 6 hours.
Side Effects
Common side effects of this compound may include heartburn, nausea, vomiting, diarrhea, blisters or ulcers in the mouth, red or swollen gums, trouble swallowing or abnormal liver function tests .
Considerations for Breastfeeding Mothers
This compound is transferred into human milk . It is recommended that the infant be monitored for gastrointestinal side effects and hypersensitivity reactions .
Research Findings
作用機序
ジクロキサシリンナトリウムは、細菌細胞壁の生合成を阻害することで殺菌作用を発揮します。細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質(PBP)に結合し、細菌細胞壁合成の第3段階かつ最終段階を阻害します。 これは、細菌細胞の溶解と死につながります .
類似の化合物:
オキサシリン: オキサシリンは構造と機能が類似しており、ペニシリナーゼ産生ブドウ球菌の治療に使用されるβラクタマーゼ耐性ペニシリンでもあります.
クロキサシリン: もう1つのβラクタマーゼ耐性ペニシリンであるクロキサシリンは、ジクロキサシリンナトリウムと同様の適応症で使用されます.
フルクロキサシリン: フルクロキサシリンは、ジクロキサシリンナトリウムと薬物動態および抗菌活性が類似しており、多くの場合、互換性があるとされています.
独自性: ジクロキサシリンナトリウムは、幅広いβラクタマーゼに対して安定性を提供する独自の構造を持つことで、特徴付けられます。これは、黄色ブドウ球菌などのβラクタマーゼ産生菌に対して特に効果的です .
類似化合物との比較
Cloxacillin: Another beta-lactamase-resistant penicillin, cloxacillin is used for similar indications as dicloxacillin sodium.
Flucloxacillin: Flucloxacillin is similar in pharmacokinetics and antibacterial activity to this compound sodium and is often considered interchangeable.
Uniqueness: this compound sodium is unique due to its specific structure, which provides stability against a wide range of beta-lactamases. This makes it particularly effective against beta-lactamase-producing organisms, such as Staphylococcus aureus .
生物活性
Dicloxacillin is a semisynthetic penicillin antibiotic primarily used for treating infections caused by penicillinase-producing Staphylococcus aureus. Understanding its biological activity is crucial for optimizing its clinical use and managing potential drug interactions.
Pharmacokinetics
This compound exhibits rapid absorption and distribution in the body. Key pharmacokinetic parameters include:
- Tmax : 0.75–1.25 hours after oral administration.
- Half-life (t1/2) : Ranges from 1.38 to 1.71 hours.
- Excretion : Approximately 38.65% to 50.10% of the drug is excreted unchanged via the kidneys, with no significant accumulation observed upon repeated dosing .
Induction of Cytochrome P450 Enzymes
Recent studies have highlighted this compound's role as an inducer of certain cytochrome P450 enzymes, specifically CYP2C19, CYP2C9, and CYP3A4. This induction can significantly affect the metabolism of co-administered drugs, particularly those with narrow therapeutic windows.
Key Findings:
- A clinical study demonstrated that a 10-day treatment with this compound resulted in a significant reduction in the area under the plasma concentration-time curve (AUC) for drugs metabolized by these enzymes:
This induction is attributed to the activation of the pregnane X receptor (PXR), leading to increased expression and activity of these enzymes in human hepatocytes .
Efficacy Against Staphylococcus aureus
This compound is effective against methicillin-sensitive Staphylococcus aureus (MSSA). A retrospective study analyzing treatment outcomes for penicillin-susceptible S. aureus bacteraemia found that this compound therapy was associated with lower mortality compared to cefuroxime treatment:
Treatment | 30-Day Mortality Rate (%) | Adjusted Hazard Ratio (HR) |
---|---|---|
Cefuroxime | 39 | 2.54 |
Penicillin | 20 | Reference |
This compound | 10 | Reference |
These findings suggest that this compound may be a preferable option for treating certain S. aureus infections .
Case Studies and Clinical Implications
Case Study: Drug Interaction
A notable case involved a patient whose international normalized ratio (INR) significantly decreased following the initiation of this compound therapy, demonstrating its potential to interact with anticoagulants like warfarin due to CYP enzyme induction .
Safety Profile
In clinical trials, this compound has shown a favorable safety profile, with mild adverse events reported and no serious complications noted during pharmacokinetic evaluations .
特性
IUPAC Name |
(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAGHNZHGGCZAX-JKIFEVAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13412-64-1 (mono-hydrochloride salt, mono-hydrate), 343-55-5 (mono-hydrochloride salt, anhydrous) | |
Record name | Dicloxacillin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022924 | |
Record name | Dicloxacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dicloxacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.96e-02 g/L | |
Record name | Dicloxacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dicloxacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor. | |
Record name | Dicloxacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3116-76-5 | |
Record name | Dicloxacillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3116-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicloxacillin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicloxacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dicloxacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicloxacillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICLOXACILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COF19H7WBK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dicloxacillin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3222 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dicloxacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dicloxacillin exert its antibacterial effect?
A1: this compound, a semisynthetic penicillinase-stable beta-lactam antibiotic, targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking. This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and bacterial lysis. []
Q2: Does the presence of this compound affect other cellular processes in bacteria?
A2: While primarily targeting cell wall synthesis, this compound has been observed to impact other cellular processes. Research suggests it can accelerate the degradation of pre-existing cell wall components, particularly disaccharide peptides, further contributing to bacterial lysis. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound Sodium, the sodium salt commonly used in formulations, has the molecular formula C19H16Cl2N3NaO5S and a molecular weight of 470.3 g/mol.
Q4: Is spectroscopic data available for this compound?
A4: Yes, several analytical methods utilize spectroscopic properties of this compound for detection and quantification. For instance, high-performance liquid chromatography (HPLC) methods commonly employ UV detection at wavelengths like 225 nm or 229 nm. []
Q5: How stable is this compound in oral suspension form?
A5: this compound sodium oral suspension, when repackaged in polypropylene syringes, exhibits variable stability depending on storage conditions. Research indicates stability for approximately 7 days at ambient temperature, 10 days under refrigeration, and 21 days when frozen. Degradation occurs more rapidly in syringes compared to the original container. []
Q6: Does this compound exhibit any catalytic properties?
A6: this compound itself does not function as a catalyst. It acts as a mechanism-based inhibitor, forming a covalent bond with its target, PBPs, to exert its antibacterial effect.
Q7: How does the isoxazolyl side chain of this compound contribute to its activity?
A7: The isoxazolyl side chain in this compound is crucial for its resistance to breakdown by bacterial penicillinases. This structural feature differentiates it from penicillins like Penicillin G, which are susceptible to inactivation by these enzymes. [, ]
Q8: What strategies can improve the stability of this compound formulations?
A8: Cyclodextrin complexation has shown promise in enhancing this compound stability. Studies utilizing gamma-cyclodextrin and hydroxypropyl-beta-cyclodextrin demonstrated improved drug stability in acidic solutions, with gamma-cyclodextrin showing higher efficacy. []
Q9: How is this compound absorbed and distributed in the body?
A9: this compound is well-absorbed orally, although food can delay its absorption. It exhibits good tissue penetration, including into lung tissues, making it suitable for treating respiratory infections. []
Q10: What are the main routes of this compound elimination?
A10: this compound is primarily eliminated via renal excretion, with a smaller fraction excreted in bile. []
Q11: Are there differences in this compound pharmacokinetics in cystic fibrosis patients?
A11: Yes, cystic fibrosis patients exhibit altered this compound pharmacokinetics. Despite normal absorption, they experience lower and more variable serum drug levels due to significantly higher renal clearances of the antibiotic, necessitating dose adjustments. [, ]
Q12: What types of infections is this compound effective against?
A12: this compound demonstrates efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pyogenes, and Streptococcus pneumoniae. It is commonly employed for skin and soft tissue infections, bone and joint infections, and respiratory tract infections. [, , , ]
Q13: Has this compound been compared to other antibiotics in clinical trials?
A13: Yes, a randomized clinical trial compared the efficacy of this compound in combination with Oxacillin against Linezolid for complicated skin and soft tissue infections. Both treatments displayed comparable clinical cure rates and were generally well-tolerated. []
Q14: Is resistance to this compound a concern?
A14: Yes, resistance to this compound, primarily among Staphylococcus aureus strains, is a growing concern. The primary mechanism of resistance is the acquisition of the mecA gene, encoding for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. []
Q15: What are the potential adverse effects of this compound?
A15: While generally well-tolerated, this compound can cause adverse effects like gastrointestinal upset, allergic reactions, and rarely, liver or kidney problems.
Q16: What analytical methods are commonly used to measure this compound concentrations?
A16: High-performance liquid chromatography (HPLC) is widely employed for quantifying this compound in biological samples like plasma and urine. UV detection is commonly utilized, and various mobile phases and stationary phases have been reported in the literature. [, , , ]
Q17: Are there alternative analytical techniques for this compound analysis?
A17: Besides HPLC, high-performance thin-layer chromatography (HPTLC) is also used for this compound quantification, particularly in tablet formulations and simulated urine samples. Densitometric detection at specific wavelengths is utilized in this technique. [, , ]
Q18: Have spectrophotometric methods been developed for this compound determination?
A18: Yes, spectrophotometric methods offer simple and cost-effective alternatives for this compound analysis, especially in resource-limited settings. Derivative spectrophotometry and methods based on isoabsorptive points have been reported, enabling the determination of this compound in pharmaceutical formulations. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。